7-Methoxy-4-methylquinoline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

7-methoxy-4-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c1-8-5-6-12-11-7-9(13-2)3-4-10(8)11/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVJHDVPCJRWNNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC(=CC2=NC=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90546725 | |

| Record name | 7-Methoxy-4-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90546725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6238-12-6 | |

| Record name | 7-Methoxy-4-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90546725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-methoxy-4-methylquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 7-Methoxy-4-methylquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and a representative synthetic protocol for 7-Methoxy-4-methylquinoline. This quinoline derivative is of interest to researchers in medicinal chemistry and materials science due to the prevalence of the quinoline scaffold in a wide array of biologically active compounds.

Physicochemical and Structural Data

The following table summarizes the key quantitative data for this compound, providing a ready reference for experimental design and computational modeling.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₁NO | [1] |

| Molecular Weight | 173.21 g/mol | [1][2] |

| IUPAC Name | This compound | [1] |

| CAS Number | 6238-12-6 | [1][2] |

| Boiling Point | 301.3 °C at 760 mmHg; 132-133 °C at 2.5 Torr | [2][3] |

| Density | 1.102 g/cm³ (Predicted) | [2][3] |

| Refractive Index | 1.6168 | [2] |

| LogP | 2.55180 | [2] |

| pKa | 5.97 ± 0.27 (Predicted) | [2][3] |

| Canonical SMILES | CC1=C2C=CC(=CC2=NC=C1)OC | [1] |

| InChI | InChI=1S/C11H11NO/c1-8-5-6-12-11-7-9(13-2)3-4-10(8)11/h3-7H,1-2H3 | [1] |

| InChIKey | LVJHDVPCJRWNNZ-UHFFFAOYSA-N | [1] |

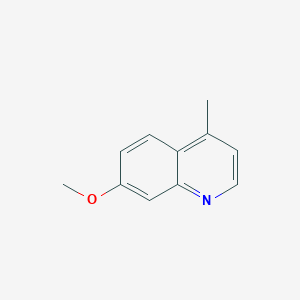

Molecular Structure

The molecular structure of this compound is characterized by a bicyclic quinoline core. A methoxy group (-OCH₃) is substituted at the 7th position of the quinoline ring, and a methyl group (-CH₃) is at the 4th position.

Caption: Molecular structure of this compound.

Representative Synthesis Protocol

The synthesis of this compound can be achieved through various methods. A common approach is the Conrad-Limpach synthesis, which involves the condensation of an aniline with a β-ketoester followed by cyclization. Below is a representative experimental protocol.

Materials:

-

m-Anisidine (3-methoxyaniline)

-

Ethyl acetoacetate

-

Dowtherm A (or diphenyl ether)

-

Ethanol

-

Hydrochloric acid (concentrated)

-

Sodium hydroxide

Procedure:

-

Condensation: In a round-bottom flask equipped with a reflux condenser, combine equimolar amounts of m-anisidine and ethyl acetoacetate. A catalytic amount of concentrated hydrochloric acid can be added. The mixture is refluxed in ethanol for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation of Intermediate: After the reaction is complete, the solvent is removed under reduced pressure. The resulting crude product, ethyl 3-(3-methoxyphenylamino)crotonate, is purified, for instance, by recrystallization from ethanol/water.

-

Cyclization: The purified intermediate is added to a high-boiling point solvent such as Dowtherm A in a flask equipped for high-temperature reactions. The mixture is heated to approximately 250 °C for 30-60 minutes. This high temperature facilitates the thermal cyclization to form 4-hydroxy-7-methoxy-2-methylquinoline.

-

Formation of 4-chloro derivative (Intermediate): The product from the cyclization is then treated with a chlorinating agent like phosphorus oxychloride (POCl₃) to convert the hydroxyl group at the 4-position to a chlorine atom, yielding 4-chloro-7-methoxy-2-methylquinoline. This step is typically performed under reflux.

-

Reduction to this compound: The 4-chloro derivative is subsequently reduced to the final product. This can be achieved through catalytic hydrogenation using a palladium catalyst (e.g., Pd/C) in the presence of a base (like triethylamine) to neutralize the HCl formed.

-

Final Purification: The final product, this compound, is isolated and purified using standard techniques such as column chromatography on silica gel or recrystallization to yield a pure solid.

Characterization: The structure and purity of the synthesized this compound should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The melting point of the purified compound should also be determined and compared to literature values.

This guide provides foundational information for researchers working with this compound. The provided data and protocols are intended to serve as a starting point for further investigation and application in various fields of chemical and pharmaceutical research.

References

Synthesis of 7-Methoxy-4-methylquinoline: A Technical Guide for Starting Materials and Core Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthetic routes for obtaining 7-Methoxy-4-methylquinoline, a significant heterocyclic scaffold in medicinal chemistry. The focus of this document is on the key starting materials, detailed experimental protocols, and comparative quantitative data for the most common and effective synthetic methodologies.

Core Synthetic Strategies

The synthesis of this compound is predominantly achieved through two classical methods for quinoline formation: the Conrad-Limpach synthesis and the Doebner-von Miller reaction. Both pathways utilize readily available starting materials and offer reliable routes to the desired quinoline core.

Conrad-Limpach Synthesis

The Conrad-Limpach synthesis is a two-step process that involves the initial condensation of an aniline with a β-ketoester to form an enamine intermediate. This is followed by a high-temperature thermal cyclization to yield the corresponding 4-hydroxyquinoline (which exists in tautomeric equilibrium with the 4-quinolone form).[1][2] For the synthesis of this compound, the key starting materials are m-anisidine and ethyl acetoacetate.

The reaction proceeds via nucleophilic attack of the aniline on the keto group of the β-ketoester, followed by dehydration to form the enamine. The subsequent cyclization is a thermally induced intramolecular electrophilic aromatic substitution.[1]

Doebner-von Miller Reaction

The Doebner-von Miller reaction provides an alternative route to quinolines through the reaction of an aniline with an α,β-unsaturated carbonyl compound under acidic conditions.[3] To synthesize this compound via this method, m-anisidine is reacted with crotonaldehyde. The reaction mechanism is complex and can involve Michael addition of the aniline to the α,β-unsaturated carbonyl compound, followed by cyclization and oxidation to form the aromatic quinoline ring.[3]

Starting Materials

The primary starting materials for the synthesis of this compound are outlined below.

| Starting Material | Structure | Supplier Availability | Notes |

| m-Anisidine (3-Methoxyaniline) |  | Readily available from major chemical suppliers. | Can be synthesized by the reduction of m-nitroanisole.[4] |

| Ethyl Acetoacetate |  | Readily available from major chemical suppliers. | A common and versatile β-ketoester. |

| Crotonaldehyde |  | Readily available from major chemical suppliers. | An α,β-unsaturated aldehyde used in the Doebner-von Miller reaction. |

Experimental Protocols and Quantitative Data

The following sections provide detailed experimental protocols for the synthesis of this compound. The Conrad-Limpach synthesis is generally preferred for its often cleaner reaction profile and higher yields for this specific substitution pattern.

Conrad-Limpach Synthesis of this compound

Step 1: Synthesis of Ethyl 3-(3-methoxyphenylamino)crotonate (Enamine Intermediate)

A mixture of m-anisidine (12.3 g, 100 mmol) and ethyl acetoacetate (13.0 g, 100 mmol) in ethanol (150 mL) is refluxed for 4 hours.[5] After this period, the ethanol is partially removed by distillation under reduced pressure. The reaction mixture is then cooled to room temperature, and the resulting solid intermediate is collected by filtration, washed with cold ethanol, and dried.

| Parameter | Value | Reference |

| m-Anisidine | 12.3 g (100 mmol) | [5] |

| Ethyl Acetoacetate | 13.0 g (100 mmol) | [5] |

| Solvent | Ethanol (150 mL) | [5] |

| Reaction Time | 4 hours | [5] |

| Reaction Temperature | Reflux | [5] |

| Yield | ~75% | [5] |

Step 2: Thermal Cyclization to 7-Methoxy-4-methyl-1H-quinolin-4-one

The dried enamine intermediate from Step 1 is added to a high-boiling point solvent such as Dowtherm A and heated to approximately 250 °C for 30 minutes.[5] The reaction mixture is then cooled, and the precipitated solid is collected. The crude product is dissolved in a 10% aqueous sodium hydroxide solution, filtered to remove insoluble impurities, and then the filtrate is neutralized with dilute hydrochloric acid to precipitate the purified 7-Methoxy-4-methyl-1H-quinolin-4-one. The solid is collected by filtration, washed with water, and dried.

| Parameter | Value | Reference |

| Enamine Intermediate | Product from Step 1 | [5] |

| Solvent | Dowtherm A | [5] |

| Reaction Time | 30 minutes | [5] |

| Reaction Temperature | 250 °C | [5] |

| Yield | ~68% | [5] |

Visualizations of Synthetic Pathways

The following diagrams illustrate the core synthetic pathways for the preparation of this compound.

Conclusion

The synthesis of this compound is well-established, with the Conrad-Limpach reaction representing a robust and high-yielding approach. The starting materials, m-anisidine and ethyl acetoacetate, are commercially available and relatively inexpensive. The two-step procedure, involving an initial condensation followed by a high-temperature cyclization, provides a reliable pathway to the desired quinolone product. While the Doebner-von Miller reaction offers an alternative, it can sometimes be complicated by side reactions and lower yields. For researchers and professionals in drug development, the Conrad-Limpach synthesis stands out as the more practical and efficient method for accessing the this compound scaffold.

References

A Comprehensive Technical Guide to 7-Methoxy-4-methylquinoline for Researchers and Drug Development Professionals

Introduction

Quinoline and its derivatives represent a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a broad spectrum of biological activities. This technical guide provides an in-depth overview of 7-methoxy-4-methylquinoline, a significant derivative with potential applications in drug discovery and development. This document details its chemical identity, physicochemical properties, a representative synthetic protocol, and its potential role in targeting key signaling pathways relevant to cancer therapy.

Chemical Identity and Synonyms

The nomenclature and various identifiers for this compound are crucial for accurate scientific communication and database searches.

IUPAC Name: this compound[1]

Synonyms: A comprehensive list of synonyms and identifiers for this compound is provided in the table below.

| Synonym/Identifier | Reference |

| 7-Methoxylepidine | [2] |

| 4-Methyl-7-methoxyquinoline | [1] |

| Lepidine, 7-methoxy- | [2] |

| CAS Number | 6238-12-6 |

| PubChem CID | 13685551 |

| EC Number | 832-448-5 |

| DSSTox Substance ID | DTXSID90546725 |

Physicochemical Properties

A summary of the key computed physicochemical properties of this compound is presented in the following table. These properties are essential for understanding its behavior in biological systems and for formulation development.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₁NO | [1] |

| Molecular Weight | 173.21 g/mol | [1] |

| XLogP3 | 2.6 | [1] |

| Hydrogen Bond Donor Count | 0 | |

| Hydrogen Bond Acceptor Count | 2 | |

| Rotatable Bond Count | 1 | |

| Exact Mass | 173.084063974 | [1] |

| Monoisotopic Mass | 173.084063974 | [1] |

| Topological Polar Surface Area | 22.1 Ų | [1] |

| Heavy Atom Count | 13 | |

| Complexity | 171 | [1] |

| Boiling Point | 132-133 °C (at 2.5 Torr) | |

| Density | 1.102 ± 0.06 g/cm³ (Predicted) | |

| pKa | 5.97 ± 0.27 (Predicted) |

Synthesis of this compound

Proposed Synthetic Pathway: Combes Quinoline Synthesis

The Combes synthesis is a well-established method for the preparation of quinolines from anilines and β-diketones.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Representative)

Materials:

-

m-Anisidine

-

Acetylacetone

-

Concentrated Sulfuric Acid

-

Sodium hydroxide solution

-

Dichloromethane

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add m-anisidine (1.0 equivalent).

-

Addition of Reagents: Slowly add acetylacetone (1.1 equivalents) to the flask with stirring. After complete addition, cautiously add concentrated sulfuric acid (2.0 equivalents) dropwise while cooling the flask in an ice bath to manage the exothermic reaction.

-

Reaction: Heat the reaction mixture to 110-120 °C and maintain this temperature for 2-3 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice. Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is approximately 8-9.

-

Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers.

-

Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford pure this compound.

-

Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Context and Applications in Drug Discovery

The quinoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating a wide range of biological activities, including anticancer, antimalarial, and antibacterial properties. The 7-methoxy substitution on the quinoline ring has been identified as a key feature in several biologically active molecules, particularly in the context of cancer therapy.

Role as a Kinase Inhibitor

Many quinoline-based compounds exert their anticancer effects by inhibiting protein kinases, which are critical regulators of cellular signaling pathways that are often dysregulated in cancer. The structural features of this compound make it a plausible candidate for development as a kinase inhibitor. Research on structurally similar compounds suggests that the quinoline core can mimic the adenine ring of ATP, allowing for competitive inhibition at the ATP-binding site of various kinases.

Potential Target: VEGFR-2 Signaling Pathway

One of the most well-studied targets for quinoline-based anticancer agents is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibition of the VEGFR-2 signaling pathway is a clinically validated strategy for cancer treatment.

A closely related compound, 7-[(pyridin-4-yl)methoxy]quinoline, has been investigated as a potent inhibitor of VEGFR-2.[3] The binding of VEGF to VEGFR-2 triggers receptor dimerization and autophosphorylation, initiating a cascade of downstream signaling events that promote endothelial cell proliferation, migration, and survival. By blocking the ATP-binding site, quinoline-based inhibitors can prevent this autophosphorylation and abrogate downstream signaling.

Caption: Hypothesized inhibition of the VEGFR-2 signaling pathway by this compound.

Experimental Protocols for Biological Evaluation

To assess the potential of this compound as a kinase inhibitor, a series of in vitro assays can be performed.

In Vitro Kinase Inhibition Assay (Representative Protocol)

This assay is designed to measure the ability of a compound to inhibit the activity of a specific kinase, such as VEGFR-2.

Materials:

-

Recombinant human VEGFR-2 kinase

-

Kinase substrate (e.g., a synthetic peptide)

-

Adenosine triphosphate (ATP)

-

This compound (test compound)

-

Kinase assay buffer

-

ADP-Glo™ Kinase Assay kit (or similar)

-

Microplate reader

Procedure:

-

Compound Preparation: Prepare a series of dilutions of this compound in an appropriate solvent (e.g., DMSO) and then in the kinase assay buffer.

-

Reaction Setup: In a 96-well plate, add the recombinant VEGFR-2 kinase and the kinase substrate to each well.

-

Compound Addition: Add the diluted this compound or a vehicle control to the respective wells.

-

Reaction Initiation: Initiate the kinase reaction by adding ATP to each well.

-

Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes).

-

Detection: Stop the reaction and measure the amount of ADP produced using a detection reagent such as the ADP-Glo™ system. This is typically a luminescence-based readout.

-

Data Analysis: The luminescence signal is inversely proportional to the amount of kinase activity. Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Cell-Based Proliferation Assay (e.g., MTT Assay)

This assay determines the effect of the compound on the proliferation of cancer cell lines that are dependent on the targeted signaling pathway.

Materials:

-

Human cancer cell line (e.g., a cell line known to overexpress VEGFR-2)

-

Cell culture medium and supplements

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 48-72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

-

Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value for the compound.

Conclusion

This compound is a quinoline derivative with significant potential for further investigation in the field of drug discovery. Its structural features suggest a role as a kinase inhibitor, potentially targeting key signaling pathways involved in cancer progression, such as the VEGFR-2 pathway. The information and protocols provided in this technical guide offer a solid foundation for researchers and drug development professionals to explore the synthesis, characterization, and biological evaluation of this promising compound. Further studies are warranted to elucidate its precise mechanism of action and to evaluate its therapeutic efficacy in preclinical models.

References

- 1. This compound | C11H11NO | CID 13685551 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

Spectroscopic Profile of 7-Methoxy-4-methylquinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 7-Methoxy-4-methylquinoline (CAS No. 6238-12-6), a key heterocyclic compound with applications in medicinal chemistry and materials science. This document compiles available mass spectrometry data and outlines standard experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis of quinoline derivatives.

Core Spectroscopic Data

Mass Spectrometry (MS)

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound. For this compound (C₁₁H₁₁NO), the exact mass is 173.0841 g/mol .[1] The predicted mass spectrometry data for various adducts are presented in Table 1.

Table 1: Predicted Mass Spectrometry Data for this compound

| Adduct Ion | Predicted m/z |

| [M+H]⁺ | 174.0913 |

| [M+Na]⁺ | 196.0732 |

| [M+K]⁺ | 212.0472 |

| [M+NH₄]⁺ | 191.1179 |

Data sourced from computational predictions.

Experimental Protocols

The following sections detail standardized experimental methodologies for acquiring spectroscopic data for quinoline derivatives, which are directly applicable to this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of an organic compound in solution.

¹H and ¹³C NMR Sample Preparation:

-

Sample Weighing: Accurately weigh 5-10 mg of the sample for ¹H NMR and 20-25 mg for ¹³C NMR.

-

Solvent Selection: Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, DMSO-d₆) in a clean NMR tube.

-

Homogenization: Ensure the sample is fully dissolved by gentle agitation.

Instrumentation and Data Acquisition:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal resolution.

-

¹H NMR: A standard one-pulse experiment is typically used. Key parameters to optimize include the number of scans, relaxation delay, and acquisition time to ensure a good signal-to-noise ratio.

-

¹³C NMR: A proton-decoupled experiment is standard to simplify the spectrum and enhance sensitivity. A greater number of scans is typically required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Spectrometer: A Fourier-Transform Infrared (FT-IR) spectrometer is used.

-

Measurement: A background spectrum of the clean ATR crystal is recorded first, followed by the spectrum of the sample.

-

Spectral Range: The typical range for mid-IR spectroscopy is 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and fragmentation patterns.

Sample Preparation and Introduction:

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Introduction: The sample solution is introduced into the mass spectrometer via direct infusion or through a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).

Instrumentation and Data Acquisition:

-

Ionization: Electrospray ionization (ESI) is a common technique for quinoline derivatives, typically forming protonated molecules [M+H]⁺ in positive ion mode.[2]

-

Analyzer: A variety of mass analyzers can be used, including Time-of-Flight (TOF) and Quadrupole analyzers.[2]

-

Data Acquisition: The instrument is set to scan a specific mass range to detect the molecular ion and any fragment ions. For structural elucidation, tandem mass spectrometry (MS/MS) can be performed to induce and analyze fragmentation.[2]

Visualizing the Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

References

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 7-Methoxy-4-methylquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected electron ionization (EI) mass spectrometry fragmentation pattern of 7-Methoxy-4-methylquinoline. This document synthesizes information from established fragmentation mechanisms of quinoline alkaloids to offer a predictive overview for researchers and professionals in drug development and related scientific fields. While a publicly available mass spectrum for this specific compound is not available, the fragmentation pathways can be inferred from studies on closely related analogs.

Core Fragmentation Pathways

The fragmentation of this compound under electron ionization is expected to be governed by the foundational fragmentation patterns observed for methoxyquinolines. The primary fragmentation is anticipated to involve the methoxy group and the quinoline ring system. Based on the foundational work by Clugston and MacLean on monomethoxyquinolines, two main fragmentation schemes are discernible, with one being particularly dominant for the 7-methoxy isomer.[1] The presence of the 4-methyl group will likely influence the relative abundance of certain fragments but not the fundamental pathways.

The molecular ion of this compound (m/z 173) is expected to be prominent, reflecting the stability of the aromatic system.

Predicted Fragmentation Data

Due to the absence of a publicly available experimental mass spectrum for this compound, the following table of predicted fragment ions is based on the fragmentation patterns of 7-methoxyquinoline. The relative abundances are estimations and would require experimental verification.

| m/z | Proposed Fragment Ion | Neutral Loss | Predicted Relative Abundance |

| 173 | [M]•+ | - | High |

| 158 | [M - CH₃]•+ | •CH₃ | Medium |

| 145 | [M - CO]•+ | CO | Low to Medium |

| 130 | [M - CH₃ - CO]•+ | •CH₃, CO | Medium |

| 116 | [M - CH₃ - HCN]•+ | •CH₃, HCN | Low |

| 102 | [M - CH₃ - CO - HCN]•+ | •CH₃, CO, HCN | Low |

Fragmentation Pathway Visualization

The following diagram illustrates the predicted primary fragmentation pathway for this compound.

Detailed Experimental Protocol: Electron Ionization Mass Spectrometry of Quinoline Derivatives

The following is a representative experimental protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with an electron ionization source.

1. Instrumentation:

-

A gas chromatograph coupled to a mass spectrometer (GC-MS) equipped with an electron ionization (EI) source.

2. Chromatographic Conditions:

-

GC Column: A non-polar or medium-polarity capillary column, such as a DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for the separation of quinoline derivatives.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Injection Mode: Splitless injection is often preferred for trace analysis to maximize the amount of analyte reaching the column.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 1 minute.

-

Ramp to 280 °C at a rate of 15 °C/min.

-

Hold at 280 °C for 5 minutes.

-

3. Mass Spectrometry Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV. This is a standard energy that provides reproducible fragmentation patterns and allows for comparison with spectral libraries.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: Scan from m/z 40 to 400 to ensure detection of the molecular ion and all significant fragments.

-

Solvent Delay: A solvent delay of 3-5 minutes is typically used to prevent the high concentration of the solvent from saturating the detector.

4. Sample Preparation:

-

Dissolve a small amount of the this compound sample in a suitable volatile solvent, such as dichloromethane or methanol, to a concentration of approximately 1 mg/mL.

-

Further dilute the stock solution as necessary to be within the linear range of the instrument.

-

Inject 1 µL of the final solution into the GC-MS system.

5. Data Analysis:

-

The acquired data will consist of a total ion chromatogram (TIC) showing the separation of components over time and a mass spectrum for each point in the chromatogram.

-

The mass spectrum of the peak corresponding to this compound will be analyzed to identify the molecular ion and the major fragment ions.

-

The fragmentation pattern can be interpreted by comparing the observed fragments to known fragmentation mechanisms of quinoline alkaloids.

References

An In-depth Technical Guide to 7-Methoxy-4-methylquinoline: Properties, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Methoxy-4-methylquinoline is a heterocyclic aromatic organic compound belonging to the quinoline family. The quinoline scaffold is a significant pharmacophore in medicinal chemistry, forming the core structure of numerous synthetic and natural compounds with a wide array of biological activities. This technical guide provides a comprehensive overview of the physical and chemical properties, a plausible synthetic route, and characterization methods for this compound, serving as a valuable resource for researchers in organic synthesis and drug discovery.

Physical and Chemical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, characterization, and application in various chemical reactions.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₁₁NO | [1] |

| Molecular Weight | 173.21 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 6238-12-6 | [1] |

| Boiling Point | 132-133 °C at 2.5 Torr; 301.3 °C at 760 mmHg | [2] |

| Density | 1.102 g/cm³ (Predicted) | [2] |

| Refractive Index | 1.6168 | [2] |

| pKa | 5.97 ± 0.27 (Predicted) | [2] |

| LogP | 2.6 | [1] |

| Storage | Sealed in dry, Room Temperature | [2] |

| Flash Point | 110.5 °C | [2] |

| SMILES | CC1=C2C=CC(=CC2=NC=C1)OC | [1] |

| InChIKey | LVJHDVPCJRWNNZ-UHFFFAOYSA-N | [1] |

Experimental Protocols: Synthesis of this compound

The synthesis of this compound can be achieved through several established methods for quinoline synthesis. The Combes synthesis, which involves the acid-catalyzed condensation of an aniline with a β-diketone, is a suitable and widely used method for preparing 2,4-substituted quinolines.[3][4]

Combes Synthesis Protocol

This protocol outlines the synthesis of this compound from m-anisidine and acetylacetone.

Materials:

-

m-Anisidine (3-methoxyaniline)

-

Acetylacetone (2,4-pentanedione)

-

Concentrated Sulfuric Acid (H₂SO₄) or Polyphosphoric Acid (PPA)[5]

-

Ethanol

-

Sodium Bicarbonate (NaHCO₃) solution (saturated)

-

Ethyl acetate

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve m-anisidine (1.0 eq) in ethanol.

-

Addition of β-Diketone: To the stirred solution, add acetylacetone (1.1 eq) dropwise at room temperature.

-

Condensation: Stir the reaction mixture at room temperature for 1-2 hours to form the enamine intermediate. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Cyclization: Carefully add concentrated sulfuric acid or polyphosphoric acid (as a catalyst and dehydrating agent) to the reaction mixture.[5] Heat the mixture to reflux for 3-4 hours. The high temperature facilitates the intramolecular electrophilic aromatic substitution to form the quinoline ring.

-

Work-up: After cooling to room temperature, pour the reaction mixture onto crushed ice. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.

-

Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter. Remove the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Mandatory Visualization

Synthesis Workflow of this compound via Combes Synthesis

Caption: Workflow for the Combes synthesis of this compound.

Characterization

The structure of the synthesized this compound should be confirmed by standard spectroscopic methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the quinoline ring, a singlet for the methyl group, and a singlet for the methoxy group. The chemical shifts and coupling patterns of the aromatic protons would confirm the substitution pattern.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the 11 carbon atoms in the molecule, including the methyl and methoxy carbons, and the carbons of the quinoline core.

-

-

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for C-H stretching of the aromatic and methyl groups, C=C and C=N stretching vibrations of the quinoline ring, and C-O stretching of the methoxy group.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of this compound (m/z = 173). The fragmentation pattern of methoxyquinolines typically involves the loss of a methyl radical (M-15) followed by the loss of carbon monoxide (M-43).[6]

Safety Information

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:[1]

-

H302: Harmful if swallowed.[1]

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical.

Conclusion

This technical guide provides essential information on the physical and chemical properties, a reliable synthetic protocol, and analytical characterization methods for this compound. The data and procedures outlined herein are intended to support researchers and scientists in their work with this versatile quinoline derivative, particularly in the fields of organic synthesis and medicinal chemistry.

References

- 1. This compound | C11H11NO | CID 13685551 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound|6238-12-6|lookchem [lookchem.com]

- 3. iipseries.org [iipseries.org]

- 4. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]

- 5. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 6. cdnsciencepub.com [cdnsciencepub.com]

The Biological Versatility of Novel Quinoline Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, recognized for its "privileged" structural status. Its inherent versatility allows for extensive chemical modifications, leading to a diverse array of derivatives with significant biological activities. This technical guide provides an in-depth exploration of the anticancer, antimicrobial, and anti-inflammatory properties of novel quinoline derivatives, tailored for researchers, scientists, and drug development professionals. The content herein summarizes quantitative data, details key experimental methodologies, and visualizes complex biological pathways and workflows to facilitate a comprehensive understanding of this promising class of compounds.

Anticancer Activity of Novel Quinoline Derivatives

Quinoline derivatives have emerged as a significant class of potent anticancer agents. Their mechanisms of action are multifaceted and include the targeted inhibition of critical signaling pathways, induction of apoptosis, and cell cycle arrest.

Quantitative Anticancer Data

The anticancer efficacy of novel quinoline derivatives is commonly quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines. Lower IC50 values are indicative of higher potency. The following tables summarize the reported anticancer activities of several novel quinoline derivatives.

| Compound Class | Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Quinoline-Chalcone Hybrids | 12e | MGC-803 (Gastric) | 1.38 | [1] |

| HCT-116 (Colon) | 5.34 | [1] | ||

| MCF-7 (Breast) | 5.21 | [1] | ||

| 6 | HL-60 (Leukemia) | 0.59 | [1] | |

| 7 | HepG-2 (Liver) | 2.71 | [1] | |

| A549 (Lung) | 7.47 | [1] | ||

| MCF-7 (Breast) | 6.55 | [1] | ||

| EGFR/HER-2 Dual-Target Inhibitors | 5a | EGFR | 0.071 | [2] |

| HER-2 | 0.031 | [2] | ||

| EGFR-TK Inhibitors | 6d | EGFR | 0.18 | [3] |

| 8b | EGFR | 0.08 | [3] | |

| 47 | EGFR | 0.49 | [4] | |

| Indeno[1,2-c]quinolines (EGFR-TK) | SIQ3 | EGFR-TK | ~0.6-10.2 nM | [5] |

| SIQ5 | EGFR-TK | ~0.6-10.2 nM | [5] | |

| SIQ8 | EGFR-TK | ~0.6-10.2 nM | [5] | |

| mTOR Inhibitors | PQQ | mTOR | 0.064 | [6] |

| HA-2l | mTOR | 0.066 | [7] | |

| HA-2c | mTOR | 0.075 | [7] |

Key Signaling Pathways Targeted by Anticancer Quinoline Derivatives

1. EGFR Signaling Pathway: The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that plays a pivotal role in cell proliferation and survival.[4] Its aberrant activation is a hallmark of many cancers. Several quinoline derivatives have been designed as potent EGFR inhibitors.[2][3][4][5]

Caption: Inhibition of the EGFR signaling pathway by novel quinoline derivatives.

2. PI3K/Akt/mTOR Signaling Pathway: This pathway is a crucial intracellular signaling network that governs cell growth, proliferation, and survival.[8] Its dysregulation is a common feature in many human cancers. Quinoline-based inhibitors have been developed to target key components of this pathway, such as mTOR.[6][7][8]

Caption: Quinoline derivatives targeting the PI3K/Akt/mTOR signaling pathway.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[9][10][11]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Quinoline derivative stock solution (dissolved in DMSO)

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

-

Sterile 96-well flat-bottom plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[9]

-

Compound Treatment: Prepare serial dilutions of the quinoline derivatives in culture medium. Remove the overnight culture medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate for a specified period (e.g., 24, 48, or 72 hours).[9]

-

MTT Addition: After the incubation period, add 10-20 µL of the 5 mg/mL MTT solution to each well.[10]

-

Incubation: Incubate the plate for 2-4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.[9]

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.[10]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the IC50 value by plotting cell viability against the compound concentration.[9]

Caption: Experimental workflow for the MTT cytotoxicity assay.

Antimicrobial Activity of Novel Quinoline Derivatives

Quinoline derivatives have a long history of use as antimicrobial agents, and novel derivatives continue to be a promising area of research in the face of growing antimicrobial resistance.

Quantitative Antimicrobial Data

The antimicrobial activity of quinoline derivatives is typically determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

| Compound Class | Compound | Bacterial/Fungal Strain | MIC (µg/mL) | Reference |

| Quinolone Hybrids | 5d | Gram-positive & Gram-negative strains | 0.125 - 8 | [12] |

| Hydroxyimidazolium Hybrids | 7b | S. aureus | 2 | [13] |

| M. tuberculosis H37Rv | 10 | [13] | ||

| 7c | C. neoformans | 15.6 | [13] | |

| 7d | C. neoformans | 15.6 | [13] | |

| Quinolone Conjugates | 9 | S. aureus | 0.12 | [14] |

| S. pyogenes | 8 | [14] | ||

| S. typhi | 0.12 | [14] | ||

| E. coli | 0.12 | [14] | ||

| Quinolone-2-one Derivatives | 6c | MRSA | 0.75 | [15] |

| VRE | 0.75 | [15] | ||

| MRSE | 2.50 | [15] |

Experimental Protocol: Agar Well Diffusion Method

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical compounds.

Materials:

-

Bacterial or fungal strains

-

Nutrient agar or Mueller-Hinton agar plates

-

Sterile cork borer or pipette tip

-

Quinoline derivative solutions of known concentrations

-

Positive control (standard antibiotic)

-

Negative control (solvent, e.g., DMSO)

-

Sterile swabs

-

Incubator

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in a suitable broth.

-

Plate Inoculation: Aseptically swab the entire surface of an agar plate with the prepared inoculum to create a uniform lawn of microbial growth.

-

Well Creation: Use a sterile cork borer to create wells of a specific diameter (e.g., 6-8 mm) in the agar.

-

Compound Addition: Carefully add a defined volume (e.g., 50-100 µL) of the quinoline derivative solution, positive control, and negative control into separate wells.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone of growth inhibition around each well in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Caption: Experimental workflow for the agar well diffusion assay.

Anti-inflammatory Activity of Novel Quinoline Derivatives

Chronic inflammation is implicated in a wide range of diseases, and the development of novel anti-inflammatory agents is a critical area of research. Quinoline derivatives have shown promise as potent anti-inflammatory compounds, often through the inhibition of key inflammatory enzymes like cyclooxygenase-2 (COX-2).[16][17][18][19][20]

Quantitative Anti-inflammatory Data

The anti-inflammatory activity of quinoline derivatives can be assessed in vivo using models like the carrageenan-induced paw edema test, and in vitro through enzyme inhibition assays.

| Compound Class | Compound | Assay | IC50 (µM) / % Inhibition | Reference |

| Quinoline-Pyrazole Hybrids | 12c | COX-2 Inhibition | 0.1 | [17] |

| 14a | COX-2 Inhibition | 0.11 | [17] | |

| 14b | COX-2 Inhibition | 0.11 | [17] | |

| Phenyl Quinoline Phenols | 4h | COX-2 Inhibition | 0.026 | [19] |

| 4j | COX-2 Inhibition | 0.102 | [19] | |

| 4-Carboxyl Quinolines | 9e | COX-2 Inhibition | 0.043 | [20] |

| Thieno[2,3-c]quinolines | 3 | Carrageenan-induced paw edema | Higher than diclofenac sodium | [21] |

| 10 | Carrageenan-induced paw edema | Higher than diclofenac sodium | [21] |

Key Mechanism: COX-2 Inhibition

Cyclooxygenase (COX) enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation. COX-2 is an inducible enzyme that is upregulated at sites of inflammation. Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors.

Caption: Mechanism of anti-inflammatory action via COX-2 inhibition by quinoline derivatives.

Experimental Protocol: Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model is a widely used in vivo assay to screen for the acute anti-inflammatory activity of new compounds.[21][22][23][24][25]

Materials:

-

Wistar rats or Swiss albino mice

-

Carrageenan solution (1% w/v in sterile saline)

-

Quinoline derivative suspension/solution

-

Reference drug (e.g., diclofenac sodium)

-

Plethysmometer or digital calipers

-

Syringes and needles

Procedure:

-

Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week prior to the experiment.

-

Grouping and Fasting: Divide the animals into groups (e.g., control, reference, and test groups). Fast the animals overnight before the experiment with free access to water.

-

Compound Administration: Administer the quinoline derivative, reference drug, or vehicle (control) orally or intraperitoneally.

-

Induction of Edema: After a specific time (e.g., 1 hour) following compound administration, inject a small volume (e.g., 0.1 mL) of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

-

Paw Volume Measurement: Measure the paw volume or thickness using a plethysmometer or calipers at time 0 (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group. A significant reduction in paw edema indicates anti-inflammatory activity.

Caption: Experimental workflow for the carrageenan-induced paw edema assay.

Conclusion and Future Directions

Novel quinoline derivatives represent a highly versatile and promising class of compounds with a broad spectrum of biological activities. The data and protocols presented in this technical guide highlight their potential as anticancer, antimicrobial, and anti-inflammatory agents. The ability to systematically modify the quinoline scaffold allows for the fine-tuning of their pharmacological properties and the development of compounds with enhanced potency and selectivity. Future research should focus on elucidating the detailed molecular mechanisms of action, optimizing lead compounds to improve their pharmacokinetic and safety profiles, and exploring their efficacy in more complex preclinical and clinical settings. The continued investigation of novel quinoline derivatives holds significant promise for the discovery and development of next-generation therapeutics to address a wide range of unmet medical needs.

References

- 1. benchchem.com [benchchem.com]

- 2. Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Harnessing molecular hybridization approach to discover novel quinoline EGFR-TK inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis, anti-inflammatory screening, molecular docking, and COX-1,2/-5-LOX inhibition profile of some novel quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Efficacy of phenyl quinoline phenol derivatives as COX-2 inhibitors; an approach to emergent the small molecules as the anti-inflammatory and analgesic therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. ijpsonline.com [ijpsonline.com]

- 23. researchgate.net [researchgate.net]

- 24. Anti-Inflammatory Effect of Izalpinin Derived from Chromolaena leivensis: λ-Carrageenan-Induced Paw Edema and In Silico Model - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Anti-inflammatory activity of crude and detoxified leaves of Daphne oleoides Schreb. on carrageenan-induced paw edema in wistar rats - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and History of 7-Methoxy-4-methylquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, historical synthesis, and physicochemical properties of 7-Methoxy-4-methylquinoline. While not a compound with a singular moment of discovery, its history is intrinsically linked to the development of classical quinoline synthesis methods throughout the late 19th and early 20th centuries. This document details the plausible historical synthetic routes, including the Combes and Conrad-Limpach syntheses, providing detailed experimental protocols for these foundational methods. A summary of its known quantitative data is presented in tabular format for ease of reference. Furthermore, this guide clarifies the role of this compound as a crucial intermediate in the synthesis of pharmacologically active molecules, particularly in the realm of antimalarial and anticancer research. All described synthetic pathways are visualized using the DOT language for clear illustration of the chemical transformations.

Introduction: The Historical Context of Quinoline and Its Derivatives

The story of this compound does not begin with its own discovery, but with the broader exploration of the quinoline scaffold. Quinoline, a bicyclic aromatic heterocycle, was first isolated from coal tar in 1834 by Friedlieb Ferdinand Runge.[1] The latter half of the 19th century saw a surge in the study of quinoline chemistry, driven by the burgeoning synthetic dye industry and the quest to understand and synthesize natural alkaloids like quinine, a key antimalarial compound.[2] This era produced a portfolio of named reactions that became the bedrock of quinoline synthesis, including the Skraup, Doebner-von Miller, Combes, and Conrad-Limpach syntheses.[3]

This compound emerged from this rich history not as a primary target, but as a versatile intermediate. Its strategic substitution pattern—a methoxy group at the 7-position and a methyl group at the 4-position—makes it a valuable building block for more complex molecules with therapeutic potential. For instance, it has been utilized in the synthesis of compounds targeting parasitic infections and in the development of kinase inhibitors for cancer therapy.[4] Therefore, to understand the "discovery" of this compound is to understand the development of the synthetic methodologies that enabled its creation.

Physicochemical and Spectroscopic Data

A compilation of the known physical, chemical, and spectroscopic data for this compound is presented below. This information is crucial for its identification, purification, and use in further synthetic applications.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 6238-12-6 | [5] |

| Molecular Formula | C₁₁H₁₁NO | [5] |

| Molecular Weight | 173.21 g/mol | [5] |

| Boiling Point | 301.3 °C at 760 mmHg | |

| Density | 1.102 g/cm³ | |

| LogP | 2.55 | [6] |

Table 2: Spectroscopic Data for this compound

| Spectrum Type | Key Peaks/Shifts |

| ¹H NMR | Data not available in searched literature. |

| ¹³C NMR | Data not available in searched literature. |

| Infrared (IR) | Data not available in searched literature. |

| Mass Spectrometry (MS) | The fragmentation of monomethoxyquinolines typically involves two main pathways: loss of a methyl radical (M-15) followed by the loss of carbon monoxide (M-15-28), or a concerted loss of a CHO radical (M-29).[7] |

Historical Synthetic Pathways

The synthesis of this compound can be retrospectively approached through several classical methods. The following sections detail the most plausible historical routes.

The Combes Quinoline Synthesis (1888)

The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone.[3] For the synthesis of this compound, this would involve the reaction of m-anisidine (3-methoxyaniline) with acetylacetone (2,4-pentanedione).

-

Materials: m-Anisidine, acetylacetone, concentrated sulfuric acid.

-

Procedure:

-

In a round-bottom flask, equimolar amounts of m-anisidine and acetylacetone are mixed.

-

The mixture is stirred and cooled in an ice bath while concentrated sulfuric acid is added dropwise as a condensing agent.

-

After the addition of the acid, the reaction mixture is gently heated to initiate the condensation and subsequent cyclization.

-

The reaction is monitored for completion (historically, by observing the cessation of water evolution).

-

Upon completion, the reaction mixture is cooled and carefully poured onto crushed ice.

-

The acidic solution is then neutralized with a suitable base (e.g., sodium carbonate or ammonium hydroxide) to precipitate the crude product.

-

The solid product is collected by filtration, washed with cold water, and dried.

-

Purification can be achieved by recrystallization from a suitable solvent such as ethanol.

-

The Conrad-Limpach Synthesis (1887)

The Conrad-Limpach synthesis is a powerful method for producing 4-hydroxyquinolines from anilines and β-ketoesters. To arrive at this compound, a multi-step process would be necessary, starting with the synthesis of 7-methoxy-4-methylquinolin-4-ol, followed by reduction of the hydroxyl group. A more direct historical approach to the target molecule would likely involve the synthesis of an intermediate that can be readily converted. A plausible route involves the Conrad-Limpach synthesis to form 4-hydroxy-7-methoxyquinoline, followed by chlorination and subsequent methylation.

-

Step 1: Synthesis of 4-Hydroxy-7-methoxyquinoline

-

m-Anisidine is reacted with ethyl acetoacetate at a moderate temperature (around 140-150 °C) to form the anilinocrotonate intermediate.

-

The intermediate is then cyclized at a higher temperature (around 250 °C) in a high-boiling solvent like mineral oil to yield 4-hydroxy-7-methoxyquinoline.

-

-

Step 2: Chlorination to 4-Chloro-7-methoxyquinoline

-

The 4-hydroxy-7-methoxyquinoline is treated with a chlorinating agent such as phosphorus oxychloride (POCl₃).

-

The reaction mixture is heated to effect the conversion of the hydroxyl group to a chloro group.

-

-

Step 3: Methylation to this compound

-

The 4-chloro-7-methoxyquinoline can then be subjected to a reaction that introduces the methyl group at the 4-position. Historically, this could have been achieved through various organometallic reactions that were being developed during that era.

-

Role in Drug Discovery and Development

This compound, in its own right, is not known to possess significant biological activity or to be directly involved in specific signaling pathways. Its importance lies in its utility as a scaffold for the synthesis of more complex, pharmacologically active molecules.

The quinoline core is a "privileged structure" in medicinal chemistry, appearing in a wide array of therapeutic agents. The specific substitution pattern of this compound allows for further functionalization at various positions on the quinoline ring, enabling the exploration of structure-activity relationships in drug discovery programs.

For example, derivatives of 7-methoxyquinoline have been investigated as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in anti-angiogenic cancer therapy. While not directly involving this compound, this highlights the therapeutic potential of the 7-methoxyquinoline scaffold.

Conclusion

The history of this compound is a reflection of the broader history of synthetic organic chemistry. Its "discovery" was not a singular event but rather the inevitable outcome of the development of robust and versatile methods for constructing the quinoline ring system. The classical syntheses of Combes and Conrad-Limpach provide plausible historical routes to this compound, underscoring the ingenuity of late 19th-century chemists. Today, this compound continues to be a relevant molecule, not for its inherent biological activity, but as a valuable intermediate for researchers and scientists in the ongoing quest for novel therapeutics. Its story is a testament to the foundational importance of fundamental synthetic methodologies in the advancement of drug discovery and development.

References

- 1. benchchem.com [benchchem.com]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. iipseries.org [iipseries.org]

- 4. This compound | C11H11NO | CID 13685551 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. PubChemLite - this compound (C11H11NO) [pubchemlite.lcsb.uni.lu]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. benchchem.com [benchchem.com]

Harnessing the Quinoline Scaffold: A Technical Guide to Its Diverse Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline, a heterocyclic aromatic organic compound, is characterized by a double-ring structure where a benzene ring is fused to a pyridine ring.[1] This privileged scaffold is a cornerstone in medicinal chemistry, found in various natural products, agrochemicals, and, most notably, a wide array of pharmaceuticals.[2][3] The versatility of the quinoline ring allows for extensive chemical modification, leading to derivatives with a broad spectrum of biological activities.[3][4] These activities range from anticancer and antimicrobial to neuroprotective and anti-inflammatory, making quinoline compounds a subject of intense research and development.[2][5] Furthermore, their unique photophysical properties have led to their emergence as powerful fluorescent probes for bio-imaging applications.[6][7] This technical guide provides an in-depth exploration of the core research applications of quinoline compounds, detailing their mechanisms of action, summarizing key quantitative data, and outlining essential experimental protocols for their evaluation.

Anticancer Applications

Quinoline derivatives represent a significant class of compounds in oncology research, with several already in clinical use, including Anlotinib, Bosutinib, and Lenvatinib.[2][8] Their anticancer effects are exerted through diverse mechanisms of action, often targeting multiple pathways involved in tumor growth and survival.[1][3][9]

Mechanisms of Action

Quinoline-based compounds can induce cancer cell death and inhibit proliferation through several key pathways:

-

Inhibition of Kinases and Signaling Pathways: Many quinoline derivatives act as inhibitors of crucial signaling proteins like PI3K, mTOR, and receptor tyrosine kinases (c-Met, EGFR, VEGFR), which are often dysregulated in cancer.[10] Inhibition of these pathways disrupts downstream signaling, affecting cell growth, proliferation, and survival.

-

Induction of Apoptosis: These compounds can trigger programmed cell death by upregulating pro-apoptotic proteins such as Caspase-3 and Caspase-9 and increasing the generation of reactive oxygen species (ROS).[1][11]

-

Cell Cycle Arrest: By interfering with the cell cycle machinery, quinoline derivatives can halt the proliferation of cancer cells, often at the G2/M phase.[3][11]

-

Inhibition of Topoisomerases: Some derivatives function as topoisomerase I and II inhibitors, preventing DNA replication and repair in rapidly dividing cancer cells.[2]

-

Inhibition of Angiogenesis: By blocking pathways like VEGFR, certain quinoline compounds can inhibit the formation of new blood vessels, which are essential for tumor growth and metastasis.[3]

Quantitative Data: Antiproliferative Activity

The efficacy of quinoline derivatives is often quantified by their half-maximal inhibitory concentration (IC₅₀) against various cancer cell lines.

| Compound Type/Name | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Quinoline-Chalcone (12e) | MGC-803 (Gastric) | 1.38 | [11] |

| Quinoline-Chalcone (12e) | HCT-116 (Colon) | 5.34 | [11] |

| Quinoline-Chalcone (12e) | MCF-7 (Breast) | 5.21 | [11] |

| Bis-pyrimidine (2a) | U937 (Leukemia) | 0.7 | [12] |

| Bis-pyrimidine (2a) | HL60 (Leukemia) | 0.2 | [12] |

| Bis-pyrimidine (4c) | U937 (Leukemia) | 1.2 | [12] |

| Bis-pyrimidine (4c) | HL60 (Leukemia) | 0.3 | [12] |

| 4-Aniline Quinoline (38) | MCF-7 (Breast) | Comparable to control | [10] |

| Quinoline-8-Sulfonamide (9a) | COLO829 (Melanoma) | 168.7 µg/mL (0.376 mM) | [13] |

| Quinoline-8-Sulfonamide (9a) | A549 (Lung) | 223.1 µg/mL (0.496 mM) | [13] |

Antimicrobial Applications

Quinolone antibiotics, a major class of quinoline derivatives, are broad-spectrum bactericidal agents used extensively in human and veterinary medicine.[14] Their development began with the discovery of nalidixic acid, and subsequent generations, particularly the fluoroquinolones (e.g., ciprofloxacin), have expanded their activity against both Gram-negative and Gram-positive bacteria.[14][15]

Mechanism of Action

The primary antibacterial target of quinolones is bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV.[16][17] These enzymes are crucial for managing DNA topology during replication, transcription, and repair. Quinolones bind to the enzyme-DNA complex, stabilizing it and trapping the enzyme on the DNA.[14] This action converts the enzymes into cellular toxins that introduce lethal double-strand breaks in the bacterial chromosome, ultimately leading to cell death.[14][17] Bacterial resistance often arises from mutations in the genes encoding these enzymes or through changes in cell permeability that reduce drug uptake.[17][18]

Quantitative Data: Antibacterial Activity

The antibacterial potency of quinoline derivatives is typically measured by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a bacterium.

| Compound Type/Name | Bacterial Strain | MIC (µg/mL) | Reference |

| Quinoline Derivative (11) | S. aureus | 6.25 | [15] |

| Quinoline-Thiazole (4g) | S. aureus (ATCC 6538) | 7.81 | [19] |

| Quinoline-Thiazole (4m) | S. aureus (ATCC 6538) | 7.81 | [19] |

| Quinoline-Oxazino Hybrid (5d) | Gram-positive & Gram-negative strains | 0.125 - 8 | [20] |

| Quinoline Amide (3c) | Gram-positive pathogens | Comparable to ciprofloxacin | [4] |

Neuroprotective Applications

Quinoline derivatives have emerged as promising therapeutic agents for neurodegenerative diseases, particularly Alzheimer's disease (AD).[5][21] Their multifaceted activity allows them to address several pathological hallmarks of AD simultaneously.[22][23]

Mechanisms of Action

The neuroprotective effects of quinoline compounds are attributed to several mechanisms:

-

Cholinesterase Inhibition: Many derivatives inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that break down the neurotransmitter acetylcholine.[5][24] By inhibiting these enzymes, they increase acetylcholine levels in the brain, which can improve cognitive function.[5][25]

-

Inhibition of Amyloid-β (Aβ) Aggregation: Certain quinoline compounds can prevent the aggregation of Aβ peptides into toxic plaques, a key pathological feature of AD.[25]

-

Metal Chelation: The quinoline scaffold can chelate metal ions like copper, zinc, and iron, which are implicated in Aβ aggregation and oxidative stress in the AD brain.[22][26]

-

Anti-inflammatory and Antioxidant Properties: These compounds can also exert anti-inflammatory and antioxidant effects, protecting neurons from damage caused by neuroinflammation and oxidative stress.[22][25]

Quantitative Data: Cholinesterase Inhibition

The potential of quinoline derivatives in AD treatment is often initially assessed by their IC₅₀ values against cholinesterase enzymes.

| Compound Type/Name | Target Enzyme | IC₅₀ (µM) | Reference |

| Quinoline-O-Carbamate (3f) | eeAChE (from electric eel) | 1.3 | [24] |

| Quinoline-O-Carbamate (3f) | eqBuChE (from equine serum) | 0.81 | [24] |

| Quinoline-O-Carbamate (3d) | eqBuChE | 0.87 | [24] |

| Quinoline-O-Carbamate (3k) | eeAChE | 10.3 | [24] |

| Quinoline-O-Carbamate (3m) | eeAChE | 6.5 | [24] |

| Quinoline Derivative (7a) | PDE5 (alternate AD target) | 0.00027 (0.27 nM) | [27] |

Applications in Bio-imaging

The inherent fluorescence of the quinoline scaffold makes it an excellent building block for developing molecular probes for bio-imaging.[6] These probes are used for the sensitive and selective detection of various biological analytes, including metal ions and specific cellular structures.[6][28]

Mechanisms of Fluorescence Sensing

Quinoline-based probes are designed to exhibit a change in their fluorescence properties upon binding to a target analyte. Common mechanisms include:

-

Chelation-Enhanced Fluorescence (CHEF): The probe's fluorescence is "turned on" or enhanced upon binding and chelating a metal ion.[29][30]

-

Photoinduced Electron Transfer (PET): In the "off" state, fluorescence is quenched by an electron transfer process. Binding to the analyte disrupts this process, restoring fluorescence.[29][31]

-

Inhibition of Excited-State Intramolecular Proton Transfer (ESIPT): The probe is weakly fluorescent in its free state due to ESIPT. Metal ion chelation blocks this pathway, causing a significant increase in fluorescence intensity.[29]

These probes have been successfully used to detect ions like Zn²⁺, Cu²⁺, and Cd²⁺ in biological systems and for applications like mapping sentinel lymph nodes.[26][31][32][33]

Quantitative Data: Fluorescent Probe Performance

The performance of a fluorescent probe is characterized by its selectivity and its limit of detection (LOD) for the target analyte.

| Probe Name/Type | Target Analyte | Limit of Detection (LOD) | Reference |

| Quinoline-based (DDTQ) | Cd²⁺ | 126 nM | [31] |

| Quinoline-based (8-aminoquinoline) | Cd²⁺ | 0.055 µM (55 nM) | [31] |

| Quinoline-based (bqbpbn, 1) | Zn²⁺ | 5 ppb | [30] |

| Quinoline-based (bqbpxn, 2) | Zn²⁺ | 10 ppb | [30] |

| Quinoline-based | Cu²⁺ | 1.03 µM | [34] |

Key Experimental Protocols

Evaluating the potential of novel quinoline compounds requires a suite of standardized in vitro assays. Below are methodologies for key experiments.

Protocol 1: Agar Well Diffusion for Antimicrobial Activity

This method is used to assess the antimicrobial activity of soluble compounds.[35][36]

Detailed Methodology:

-

Media Preparation: Prepare Mueller-Hinton Agar (MHA) according to the manufacturer's instructions and sterilize.[35] Cool to 45-50°C.

-

Inoculum Preparation: Prepare a bacterial inoculum and adjust its turbidity to match a 0.5 McFarland standard.

-

Plate Inoculation: A volume of the microbial inoculum is spread evenly over the entire surface of an MHA plate.[36][37]

-

Well Creation: Aseptically punch holes (6-8 mm in diameter) into the agar using a sterile cork borer.[36]

-

Sample Addition: Add a defined volume (e.g., 100 µL) of the quinoline compound solution, a positive control (standard antibiotic), and a negative control (e.g., DMSO) into the wells.[35][37]

-

Incubation: Incubate the plates at 37°C for 18-24 hours.[35][37]

-

Data Analysis: Measure the diameter of the zone of inhibition in millimeters. A larger zone indicates greater antimicrobial activity.

Protocol 2: Western Blot for Protein Expression Analysis

Western blotting is used to detect specific proteins in a sample, providing insight into the compound's mechanism of action.[38][39]

Detailed Methodology:

-

Sample Preparation: Lyse cells treated with the quinoline compound in RIPA buffer containing protease and phosphatase inhibitors.[40] Centrifuge to collect the supernatant and determine the protein concentration using a BCA assay.[40]

-

SDS-PAGE: Denature protein samples by boiling in SDS loading buffer. Load 30-50 µg of protein per lane onto an SDS-polyacrylamide gel and separate by electrophoresis.[39]

-

Membrane Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[40]

-

Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk in TBST) to minimize non-specific antibody binding.[40][41]

-

Antibody Incubation: Incubate the membrane with a specific primary antibody diluted in blocking buffer, typically overnight at 4°C with gentle agitation.[38][40]

-

Washing and Secondary Antibody: Wash the membrane three times with TBST.[39] Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[38]

-

Detection: After further washes, incubate the membrane with an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imaging system.[40] Normalize band intensity to a loading control like β-actin or GAPDH.[40]

Conclusion and Future Outlook